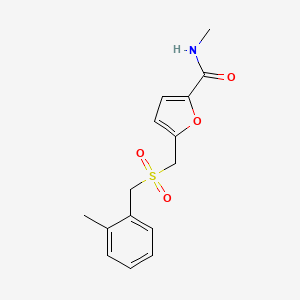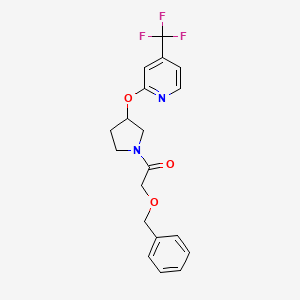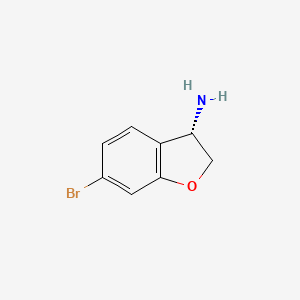![molecular formula C18H20ClN3O2S B2781103 2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide CAS No. 1384661-63-5](/img/structure/B2781103.png)
2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide is an intriguing organic compound characterized by its complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide typically involves a multi-step process
Step 1: : Synthesis of the pyridine core, which involves the cyclization of suitable precursors under high temperatures and catalytic conditions.
Step 2: : Introduction of the 6-chloro substituent is achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Step 3: : Addition of the methylsulfanyl group to the pyridine ring often employs nucleophilic substitution reactions.
Step 4: : Formylation of the amine group to introduce the N-methylformamido functionality.
Step 5: : Coupling with 2,6-dimethylphenylacetic acid to form the final acetamide structure.
Industrial Production Methods
On an industrial scale, these steps are optimized for efficiency and yield. This often involves the use of continuous flow reactors, advanced catalytic systems, and rigorous purification techniques such as column chromatography and crystallization to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : Can be oxidized to form sulfoxides and sulfones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: : The compound can undergo reduction of the nitro groups and other reducible functionalities using reducing agents like lithium aluminum hydride.
Substitution: : Substitution reactions can occur at the halogenated site, replacing the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: : Ammonia, thiols.
Major Products Formed from These Reactions
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, substituted acetamides.
Substitution Products: : Various heteroaryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide is utilized in diverse fields due to its chemical properties:
In Chemistry: : Acts as a ligand in coordination chemistry due to its potential to form stable complexes with transition metals.
In Biology: : Investigated for its potential as an inhibitor of specific enzymes and receptors due to its unique molecular interactions.
In Medicine: : Explored for its therapeutic potential in treating conditions such as inflammation and cancer, owing to its modulatory effects on biochemical pathways.
In Industry: : Used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The compound exerts its effects through a variety of mechanisms, including:
Molecular Targets: : Binds to specific enzymes and receptors, modulating their activity. Pathways Involved : Influences key biochemical pathways, potentially altering cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide stands out due to its distinct combination of functional groups and molecular structure.
Similar Compounds
2-{1-[6-fluoro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide: : Fluoro derivative with altered electronic properties.
2-{1-[6-chloro-2-(ethylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide: : Ethylsulfanyl group introduces different steric effects.
2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-ethylformamido}-N-(2,6-dimethylphenyl)acetamide: : Ethylformamido variant with different pharmacokinetic properties.
Each of these similar compounds has unique properties that influence their reactivity and applications in scientific research.
Eigenschaften
IUPAC Name |
6-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S/c1-11-6-5-7-12(2)16(11)21-15(23)10-22(3)18(24)13-8-9-14(19)20-17(13)25-4/h5-9H,10H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZRQZJSUKDHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C)C(=O)C2=C(N=C(C=C2)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide](/img/structure/B2781021.png)


![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one](/img/structure/B2781031.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2781032.png)
![N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2781034.png)
![3-(4-Chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2781035.png)
![methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2781038.png)
![1-(4-methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2781039.png)
![Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate](/img/structure/B2781040.png)

![6-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2781042.png)

